1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine
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Overview
Description
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-bromo-2-nitroaniline.
Piperazine Formation: The 4-bromo-2-nitroaniline is then reacted with 2-methylpiperazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 1-(4-Amino-2-nitrophenyl)-2-methylpiperazine.
Substitution: 1-(4-Substituted-2-nitrophenyl)-2-methylpiperazine derivatives.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
- 1-(4-Bromo-2-nitrophenyl)piperazine
- 1-(4-Chloro-2-nitrophenyl)-2-methylpiperazine
- 1-(4-Bromo-2-aminophenyl)-2-methylpiperazine
Uniqueness: 1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties and reactivity. The methyl substitution on the piperazine ring further differentiates it from other similar compounds, potentially enhancing its biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-7-13-4-5-14(8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORVANCTACDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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